REACTION_CXSMILES
|
C(OP(CC=CCOC1C=CC=CC=1C(Cl)=O)(=O)OCC)C.[H-].[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+].C[O:33][C:34]1[CH:43]=[C:42]([O:44]C)[CH:41]=[C:40]2[C:35]=1[C:36](=[O:52])[CH:37]=[C:38]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[O:39]2>>[OH:33][C:34]1[CH:43]=[C:42]([OH:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:52])[CH:37]=[C:38]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[O:39]2 |f:1.2,4.5.6|
|
Name
|
[4-(2-chlorocarbonyl-phenoxy)-but-2-enyl]-phosphonic acid diethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CC=CCOC1=C(C=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(C=C(OC2=CC(=C1)OC)C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(C=C(OC2=CC(=C1)O)C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |